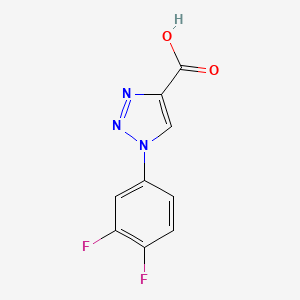
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound you mentioned contains a 1,2,3-triazole ring and a 3,4-difluorophenyl group. 1,2,3-Triazoles are a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . The 3,4-difluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 3rd and 4th carbon atoms .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Triazole-Based Scaffolds and HSP90 Inhibitors : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a variant of the 1H-1,2,3-triazole, is crucial for creating peptidomimetics and biologically active compounds. This includes HSP90 inhibitors, demonstrating the molecule's importance in drug discovery (Ferrini et al., 2015).
Antimicrobial Activity : Substituted 1,2,3-triazoles, related to 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole, have shown significant antimicrobial properties. This indicates their potential use in developing new antimicrobial agents (Holla et al., 2005).
Chemical Properties and Reactions : Studies on 1-aryl 1,2,3-triazoles, a category to which the compound belongs, provide insights into their ultraviolet absorption data and the dissociation constants of derived carboxylic acids. Such information is essential for understanding the compound's chemical behavior (Khadem et al., 1968).
Applications in Material Science and Catalysis
Metal-Organic Frameworks : The bifunctional organic linker 4-(4-carboxyphenyl)-1,2,4-triazole, similar to the compound , is used in constructing dynamic metal-organic frameworks. These frameworks exhibit selective sorption of CO2 over N2 and CH4, demonstrating their potential for gas separation and storage (Chen et al., 2015).
Corrosion Inhibition : Triazole derivatives, including 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole, have been studied for their potential as corrosion inhibitors in acidic media. This application is crucial in industrial contexts where metal corrosion is a significant issue (Lagrenée et al., 2002).
Supramolecular Chemistry : 1H-1,2,3-Triazoles, like the compound , are vital in supramolecular and coordination chemistry due to their unique combination of facile accessibility and diverse supramolecular interactions. They are used in applications like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLHPAYIZDVIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)
![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)
![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)
![{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1414718.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)


![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)

amine](/img/structure/B1414734.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)
